N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide
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Overview
Description
N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide is a chemical compound with the molecular formula C12H12BrN3O2. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a pyrido[2,3-d]pyrimidine core structure. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds bearing a pyrido[2,3-d]pyrimidine scaffold, like the one , have been known to possess a wide range of biological properties, such as antitumoral, antibacterial, anti-inflammatory, and antimicrobial activities .
Mode of Action
It’s worth noting that pyrido[2,3-d]pyrimidine derivatives have been studied for their potential in the development of new therapies .
Biochemical Pathways
Given the broad range of biological activities associated with pyrido[2,3-d]pyrimidine derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The compound’s predicted density is approximately 1±01 g/cm3 .
Result of Action
Compounds with a similar pyrido[2,3-d]pyrimidine scaffold have demonstrated antitumor, antibacterial, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of pivaloyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-formyl-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide
- N-(6-chloro-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide
- N-(6-methyl-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide
Uniqueness
N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable for specific applications where bromine’s electronic and steric effects are advantageous.
Properties
IUPAC Name |
N-(6-bromo-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c1-12(2,3)10(19)17-11-15-8-7(9(18)16-11)4-6(13)5-14-8/h4-5H,1-3H3,(H2,14,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBHXANUFSSMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C=C(C=N2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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